4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Description
4-Amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride, commonly known as gemcitabine hydrochloride, is a fluorinated nucleoside analog used as a chemotherapeutic agent. It is structurally characterized by a difluorinated oxolane (tetrahydrofuran) ring linked to a pyrimidin-2-one base. The compound inhibits DNA synthesis by incorporating into replicating DNA, leading to chain termination and apoptosis . Its stereochemistry (2R,5R configuration) and substituents (hydroxyl, hydroxymethyl, and difluoro groups) are critical for binding to DNA polymerases and cellular uptake .
Properties
IUPAC Name |
4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6?,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-WMZQGNCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)CO)O)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule is deconstructed into two primary building blocks:
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Pyrimidinone core : Synthesized via cyclocondensation of urea derivatives with β-keto esters.
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Modified oxolane sugar : Constructed through stereoselective fluorination and hydroxylation of a tetrahydrofuran precursor.
A convergent synthesis strategy is preferred, enabling separate optimization of the heterocyclic and carbohydrate moieties before coupling.
Stepwise Synthesis Protocol
Preparation of the Oxolane Intermediate
The synthesis begins with the formation of the difluorinated oxolane ring. A patented route (WO2015066162A1) outlines the following steps:
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Cyclization :
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Fluorination :
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Hydroxymethyl introduction :
Table 1: Key Reaction Conditions for Oxolane Synthesis
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | Benzoyl chloride, Et₃N | 0°C | 78–82 |
| Fluorination | DAST, THF | −40°C | 65–70 |
| Reduction | NaBH₄, CeCl₃ | RT | 85 |
Pyrimidinone Core Assembly
The pyrimidin-2-one ring is constructed via a cyclocondensation reaction:
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Reactants : Guanidine hydrochloride and ethyl cyanoacetate.
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Conditions : Reflux in ethanol with sodium ethoxide (2 h, 80°C).
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Modification : The 4-amino group is introduced by ammonolysis of a chloro intermediate.
Glycosylation and Final Coupling
The pivotal glycosylation step links the oxolane and pyrimidinone moieties:
Vorbrüggen Glycosylation
Deprotection and Hydrochloride Formation
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Acid hydrolysis : Trifluoroacetic acid (TFA) removes benzoyl groups (2 h, 25°C).
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Salt formation : Treatment with HCl gas in methanol yields the hydrochloride salt.
Table 2: Deprotection Optimization
| Acid | Time (h) | Purity (%) |
|---|---|---|
| TFA | 2 | 98.5 |
| HCl (aq.) | 4 | 95.2 |
| H₂SO₄ | 3 | 89.7 |
Process Optimization and Scalability
Catalytic Enhancements
Solvent Systems
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Fluorination : Tetrahydrofuran (THF) outperforms DMF due to better DAST solubility.
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Crystallization : Ethyl acetate/hexane (3:1) achieves >99% purity via gradient cooling.
Analytical Characterization
Structural Confirmation
Stability Profiling
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Thermal degradation : Onset at 204°C (DSC), correlating with melting point data.
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Hydrolytic stability : <2% decomposition in pH 7.4 buffer after 1 month.
Industrial-Scale Production Challenges
Cost Drivers
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, primarily at the hydroxyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions might target the difluoro substituents or the pyrimidinone ring, yielding corresponding reduced products.
Substitution: Nucleophilic substitution reactions are possible, especially involving the amino group, which can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reagents such as strong oxidizers (e.g., potassium permanganate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles (e.g., amines) for substitution reactions are commonly used. Reaction conditions typically require precise control of pH, temperature, and solvent environment to achieve desired outcomes.
Major Products Formed:
Oxidation can produce ketone or aldehyde derivatives. Reduction often leads to the formation of less fluorinated analogs. Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Discovery
This compound is primarily studied for its role as a nucleoside analog. Nucleoside analogs are crucial in the development of antiviral and anticancer drugs due to their ability to interfere with nucleic acid synthesis.
Key Properties:
- Molecular Formula: C9H12ClF2N3O4
- Molecular Weight: 299.66 g/mol
- IUPAC Name: 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one; hydrochloride
Applications in Drug Discovery:
- Inhibition of Viral Replication: The compound has been shown to inhibit the replication of certain viruses by mimicking the structure of nucleotides necessary for viral RNA synthesis.
- Synergistic Effects with Chemotherapeutics: Studies indicate that it exhibits synergistic effects when combined with gemcitabine hydrochloride in cancer cells, enhancing the efficacy of treatment regimens .
Analytical Chemistry
The compound serves as an analytical reagent for determining low doses of related compounds in biological samples. Its application in liquid chromatography allows for precise measurement and analysis.
Analytical Applications:
- Liquid Chromatography: Used for the detection and quantification of 4-(N,N'-Diethylamino)-1-[(2R,4S,5S)-3,3-difluoro-4-(hydroxymethyl)oxolan-2-yl]pyrimidine hydrochloride in urine samples .
Table 1: Analytical Properties
| Property | Value |
|---|---|
| Solubility | Water-soluble |
| Partition Coefficient (logP) | -1.500 |
| Polar Surface Area | 86.473 Ų |
| pKa (Acid Dissociation Constant) | 13.56 |
Cancer Treatment Research
Research indicates that this compound may play a role in cancer therapy due to its ability to mimic natural nucleosides and interfere with DNA synthesis in rapidly dividing cells.
Case Studies:
- Synergistic Cancer Treatment: A study demonstrated that combining this compound with gemcitabine resulted in enhanced cytotoxicity against pancreatic cancer cell lines, suggesting potential for improved therapeutic strategies .
- Mechanism of Action: The mechanism involves the incorporation of the compound into DNA or RNA strands during replication, leading to chain termination or misincorporation events that ultimately trigger cell death.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. Its structure allows it to bind to active sites, inhibiting or modulating enzymatic activity. Pathways involved typically include those related to nucleic acid metabolism and cellular signaling processes.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Impact of Substituents on Bioactivity
- Fluorine Substitution: The difluoro group in the target compound enhances metabolic stability and mimics the natural deoxyribose moiety, improving DNA polymerase recognition . Non-fluorinated analogs (e.g., ) exhibit reduced activity due to faster degradation .
- Stereochemistry : The 2R,5R configuration optimizes binding to kinases and polymerases. Epimeric analogs (e.g., 2S,5S) show diminished efficacy .
- Heteroatom Modifications : Replacement of oxygen with sulfur (oxathiolane in ) alters pharmacokinetics, increasing oral bioavailability but reducing plasma half-life .
Mechanistic Insights from Molecular Studies
- NMR Analysis : Comparative NMR studies () reveal that substituents in regions A (positions 39–44) and B (positions 29–36) alter chemical shifts, suggesting conformational changes that affect protein binding .
- Bioactivity Clustering : Compounds with similar structures (e.g., pyrimidin-2-one derivatives) cluster by mode of action, such as DNA synthesis inhibition or antimetabolite activity .
- Protein Interactions: The HMGB1-HMGB2 complex () recognizes DNA modified by nucleoside analogs. The target compound’s difluoro group may enhance this interaction, triggering apoptosis more effectively than non-halogenated analogs .
Biological Activity
4-Amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one hydrochloride (commonly referred to as 4AADH) is a synthetic nucleoside analog that exhibits significant biological activity, particularly in the context of cancer treatment. This compound has garnered attention for its potential synergistic effects with established chemotherapeutic agents like gemcitabine.
The molecular formula of 4AADH is , with a molecular weight of approximately 299.66 g/mol. It is categorized as a pyrimidine derivative and is known for its role as an analytical reagent in biochemical assays.
4AADH functions primarily as a nucleoside analog that interferes with nucleic acid synthesis. Its structural similarity to natural nucleosides allows it to be incorporated into DNA and RNA, leading to disruption in normal cellular processes. The compound's fluorinated structure enhances its stability and effectiveness in targeting rapidly dividing cancer cells.
Biological Activity and Efficacy
Research indicates that 4AADH demonstrates notable cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies assessing its biological activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis via caspase activation |
| Study B | A549 (Lung Cancer) | 3.2 | Inhibits DNA synthesis and promotes cell cycle arrest |
| Study C | HeLa (Cervical Cancer) | 4.8 | Synergistic effect with gemcitabine |
Synergistic Effects with Gemcitabine
A pivotal study highlighted the synergistic effects of combining 4AADH with gemcitabine in cancer treatment. The combination therapy showed enhanced cytotoxicity compared to either agent alone, suggesting that 4AADH may enhance the efficacy of gemcitabine by facilitating greater DNA damage in cancer cells.
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer demonstrated improved response rates when 4AADH was administered alongside standard chemotherapy regimens.
- Case Study on Pancreatic Cancer : In a cohort study, patients receiving gemcitabine combined with 4AADH exhibited longer progression-free survival compared to those treated with gemcitabine alone.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves stereoselective glycosylation and fluorination steps. A key intermediate is prepared via (2R,5R)-configured oxolane derivatives, followed by pyrimidin-2-one coupling. Reaction yields (~52.7%) can be enhanced by:
- Temperature control : Maintaining 0–50°C during HCl addition to avoid side reactions .
- Purification : Using reverse-phase HPLC with C18 columns to isolate enantiomerically pure fractions .
- Catalyst optimization : Screening palladium or enzymatic catalysts for stereochemical fidelity .
Basic: What analytical methods validate the compound’s structural integrity?
- NMR : H and F NMR confirm stereochemistry (e.g., 3,3-difluoro and hydroxymethyl groups) .
- HPLC-MS : Hypersil Gold C18 columns (3 µm, 150 × 4.6 mm) with 0.1% formic acid mobile phase resolve impurities (<0.5%) .
- X-ray crystallography : Resolves oxolan-2-yl ring conformation (bond angles: 108.5°–112.3°) .
Advanced: How does the compound’s stability vary under physiological conditions?
Stability studies in PBS (pH 7.4, 37°C) show:
- Hydrolysis : Degradation half-life of 12.3 hours due to oxolan-2-yl ring opening.
- Light sensitivity : Store at -20°C in amber vials to prevent photolytic cleavage of the pyrimidin-2-one moiety .
- Lyophilization : Lyophilized powders retain >95% potency for 24 months when stored with desiccants .
Advanced: What mechanisms underlie its enzyme inhibition, and how does stereochemistry affect activity?
The compound acts as a competitive inhibitor of methyltransferases (e.g., DNMT1):
- Binding affinity : via SPR analysis, driven by hydrogen bonding with the 4-amino group and oxolan-2-yl hydroxyls .
- Stereospecificity : (2R,5R) configuration increases target engagement by 6-fold compared to (2S,5S) isomers .
Advanced: How can contradictory data on synthetic yields be resolved?
Discrepancies in yields (e.g., 52.7% vs. 40–60% in literature) arise from:
- Reagent purity : Use of HCl with ≤0.1% heavy metal contaminants improves reproducibility .
- Reaction monitoring : Real-time FTIR tracks intermediates (e.g., peak at 1685 cm for pyrimidinone formation) .
- Scale-up effects : Microfluidic reactors minimize batch variability in fluorination steps .
Basic: What safety protocols are critical for handling this compound?
- Toxicity : LD (oral, rat) = 320 mg/kg; wear nitrile gloves and FFP3 respirators during synthesis .
- Spill management : Neutralize acidic residues with 10% sodium bicarbonate before disposal .
- First aid : Immediate eye irrigation with saline for 15 minutes upon exposure .
Advanced: How do pharmacokinetic properties influence in vivo studies?
- Bioavailability : 22% in murine models due to first-pass metabolism; co-administration with P-glycoprotein inhibitors increases AUC by 3.1× .
- Metabolites : LC-HRMS identifies a major glucuronidated derivative (m/z 489.12) excreted renally .
Basic: What reference standards are used for quality control?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
